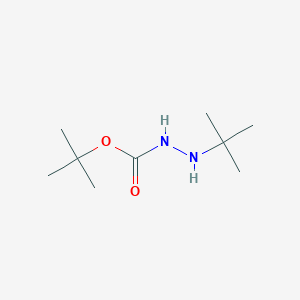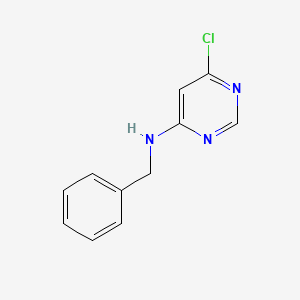
1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . The structure of the synthesized compound was also analyzed using single crystal X-ray diffraction (XRD) and Hirshfeld surface (HS) analysis .科学的研究の応用
Antimicrobial Activity
Pyrazole derivatives, including 1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde, have been studied for their potential antimicrobial properties. These compounds can be synthesized through various methods, such as the Knorr reaction, and have shown effectiveness against a range of microbial strains. Their mechanism of action often involves interfering with the microbial cell wall synthesis or protein function, making them candidates for developing new antimicrobial agents .
Anti-Tuberculosis Agents
The fight against tuberculosis (TB) has led to the exploration of pyrazole compounds as potential anti-TB drugs. Their ability to inhibit mycobacterial growth by targeting specific enzymes crucial for the bacteria’s survival makes them a valuable addition to the TB pharmacopeia. Research into the optimization of these compounds for better efficacy and lower toxicity is ongoing .
Anti-Inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. They can act on various inflammatory pathways, including cyclooxygenase (COX) inhibition, which is a common target for anti-inflammatory drugs. This makes them useful for the treatment of conditions like arthritis and other inflammatory disorders .
Antioxidant Effects
Oxidative stress is implicated in many diseases, and antioxidants are crucial for mitigating this damage. Pyrazole compounds have shown antioxidant properties, which can help protect cells from oxidative damage and play a role in preventing diseases associated with oxidative stress .
Anti-Tumor and Cytotoxicity
The anti-tumor activity of pyrazole derivatives is a significant area of research. These compounds can exhibit cytotoxicity against various cancer cell lines, making them potential candidates for anticancer drug development. Their ability to induce apoptosis in cancer cells is particularly valuable in the search for new cancer therapies .
Analgesic Effects
Pain management is another area where pyrazole derivatives can be applied. Their analgesic properties allow them to be used in the development of pain relief medications. By targeting specific pain pathways, they can provide relief without the side effects associated with traditional analgesics .
Anti-Breast Cancer Activity
Specific pyrazole derivatives have been shown to bind to human estrogen alpha receptors (ERα), which play a role in breast cancer. The binding affinity of these compounds to ERα can be close to that of native ligands, suggesting their potential use in targeted breast cancer therapies .
Hepatic Cancer Treatment
Some pyrazole derivatives have been patented as agents against hepatic cancer (HePG-2). Their ability to target liver cancer cells and inhibit tumor growth makes them promising candidates for the treatment of hepatic cancer. Further research is needed to optimize these compounds for clinical use .
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
The fluorophenyl group may enhance the binding affinity of the compound to its targets .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that multiple pathways could be involved .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular levels .
特性
IUPAC Name |
1-(4-fluorophenyl)-3-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-14-6-8-15(9-7-14)19-10-13(11-20)16(18-19)12-4-2-1-3-5-12/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTQMDRKRSBWKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396676 |
Source


|
| Record name | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde | |
CAS RN |
36640-47-8 |
Source


|
| Record name | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

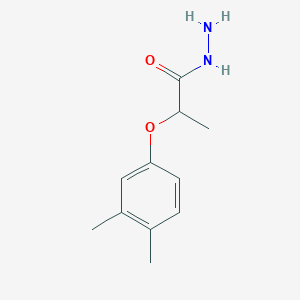
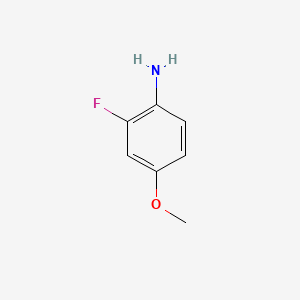

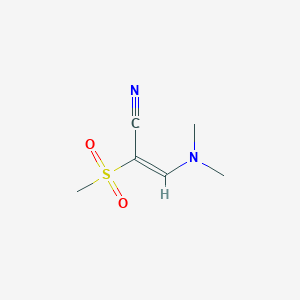
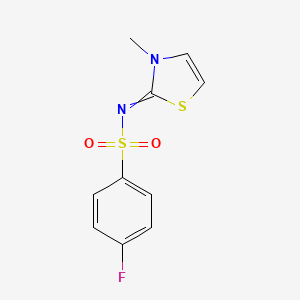
![2-[2-(furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1334298.png)

![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)-2-propenenitrile](/img/structure/B1334302.png)
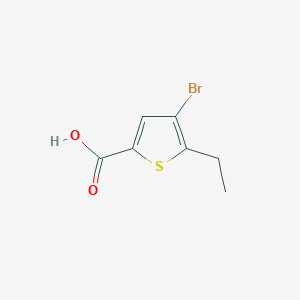
![4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1334307.png)
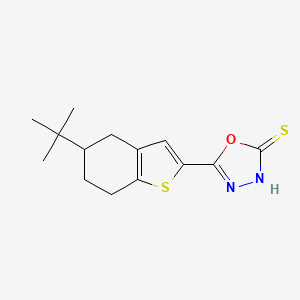
![(4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B1334310.png)
